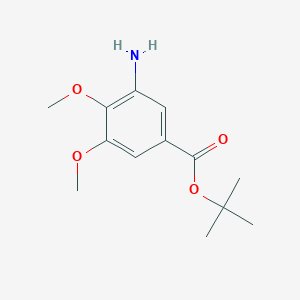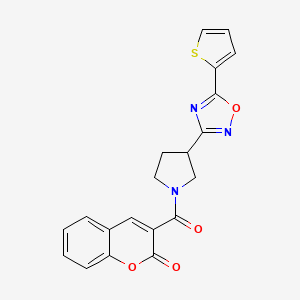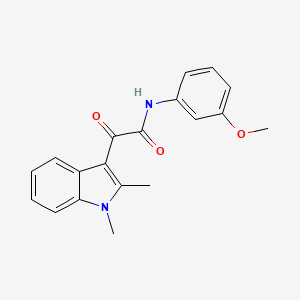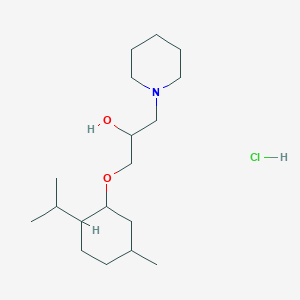
Tert-butyl 4-(trifluoromethyl)piperidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(trifluoromethyl)piperidine-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly used as a reagent in organic chemistry, and its synthesis method has been extensively studied.
Mécanisme D'action
The mechanism of action of tert-butyl 4-(trifluoromethyl)piperidine-2-carboxylate is not well understood. However, it is believed to act as a nucleophile in organic reactions due to the presence of the trifluoromethyl group, which is a strong electron-withdrawing group.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of tert-butyl 4-(trifluoromethyl)piperidine-2-carboxylate. However, it is known to be relatively non-toxic and non-irritating to the skin and eyes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using tert-butyl 4-(trifluoromethyl)piperidine-2-carboxylate in lab experiments include its high purity, stability, and ease of handling. However, its high cost and limited availability may be a limitation for some researchers.
Orientations Futures
There are several future directions for the use of tert-butyl 4-(trifluoromethyl)piperidine-2-carboxylate in scientific research. One potential application is in the development of new fluorinated compounds with unique properties. Additionally, this compound may be used in the synthesis of new pharmaceuticals and agrochemicals. Another potential direction is in the development of new synthetic methodologies that utilize tert-butyl 4-(trifluoromethyl)piperidine-2-carboxylate as a reagent. Further research is needed to fully understand the potential applications of this compound in scientific research.
Conclusion
Tert-butyl 4-(trifluoromethyl)piperidine-2-carboxylate is a unique chemical compound that has gained significant attention in scientific research. Its synthesis method has been extensively studied, and it has been widely used as a reagent in organic chemistry. While there is limited information on its biochemical and physiological effects, it is known to be relatively non-toxic and non-irritating. The advantages and limitations of using this compound in lab experiments have been discussed, and several future directions for its use in scientific research have been identified.
Méthodes De Synthèse
The synthesis of tert-butyl 4-(trifluoromethyl)piperidine-2-carboxylate involves the reaction of 4-(trifluoromethyl)piperidine-2-carboxylic acid with tert-butanol in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions, and the resulting product is purified through column chromatography. This method has been optimized to produce high yields of the compound with high purity.
Applications De Recherche Scientifique
Tert-butyl 4-(trifluoromethyl)piperidine-2-carboxylate has been widely used as a reagent in organic chemistry, specifically in the synthesis of pharmaceuticals and agrochemicals. It has also been used in the synthesis of fluorinated compounds, which are of great interest in the field of medicinal chemistry due to their unique properties. Additionally, this compound has been used in the development of new synthetic methodologies, such as the synthesis of α,α-difluoroamines.
Propriétés
IUPAC Name |
tert-butyl 4-(trifluoromethyl)piperidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3NO2/c1-10(2,3)17-9(16)8-6-7(4-5-15-8)11(12,13)14/h7-8,15H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBKCNBSKLANFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(CCN1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(trifluoromethyl)piperidine-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[5-(Difluoromethyl)-2-methylimidazol-1-yl]benzoic acid](/img/structure/B2930952.png)

![(4E,11S)-11-Methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-6,1'-cyclobutane]-8,13-dione](/img/structure/B2930954.png)


![5-bromo-N-[(2-carbamoylanilino)-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B2930958.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propylbenzenesulfonamide](/img/structure/B2930959.png)
![6-butyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2930960.png)

![2-(4-(trifluoromethyl)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2930963.png)

![5-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]-2-(trifluoromethyl)pyridine](/img/structure/B2930967.png)